
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isoxazole ring and a hydroxybutyl side chain, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from a hydroxylamine and a chlorinated compound under basic conditions.
-
Attachment of the Hydroxybutyl Side Chain: : The hydroxybutyl side chain can be introduced through a Grignard reaction, where a suitable butyl halide reacts with the isoxazole intermediate in the presence of magnesium and an ether solvent.
-
Formation of the Benzamide Core: : The final step involves the coupling of the isoxazole intermediate with 2,6-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxy group in the hydroxybutyl side chain can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
Chemistry
In chemistry, N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.
作用机制
The mechanism of action of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxybutyl side chain and isoxazole ring may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxybutyl side chain, an isoxazole ring, and a dimethoxybenzamide core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC 名称 |
N-[3-(3-hydroxybutan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O5/c1-9(10(2)19)11-8-14(23-18-11)17-16(20)15-12(21-3)6-5-7-13(15)22-4/h5-10,19H,1-4H3,(H,17,20) |
InChI 键 |
UVLBWMAHZXXFNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


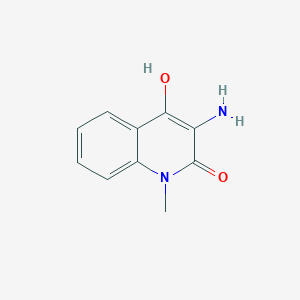
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
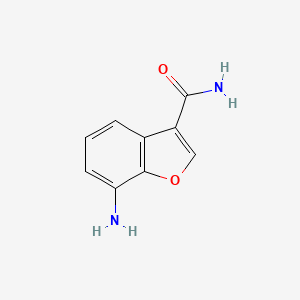
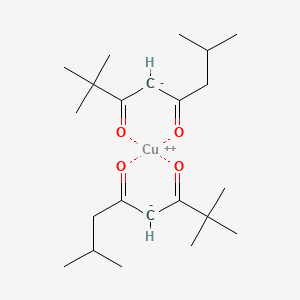
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
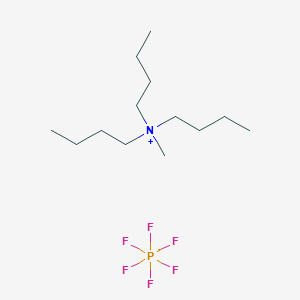
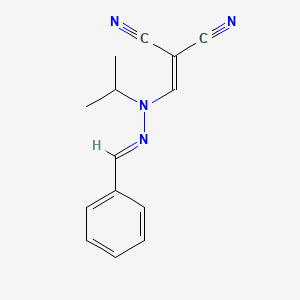
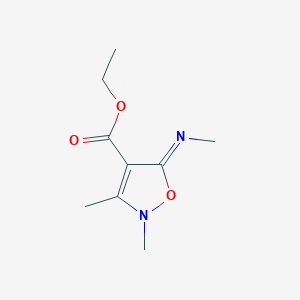

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
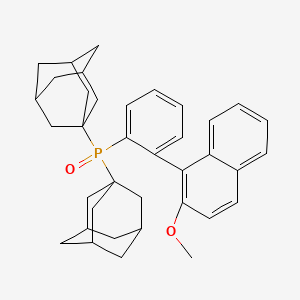

![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
